Losartan-d2

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Losartan-d2 is the preferred stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of Losartan in complex biological matrices. Its co-elution with the native analyte ensures identical matrix effect compensation, unlike non-deuterated or structurally dissimilar alternatives, guaranteeing the precision required for FDA/EMA bioequivalence studies. This ≥98% pure, +2 Da analog is critical for ANDA submissions, method validation, and stability-indicating assays, providing robust, interference-free quantification where regulatory compliance and data integrity are non-negotiable.

Molecular Formula C22H23ClN6O
Molecular Weight 424.9 g/mol
Cat. No. B12397073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan-d2
Molecular FormulaC22H23ClN6O
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
InChIInChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i14D2
InChIKeyPSIFNNKUMBGKDQ-FNHLFAINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Losartan-d2 for Sale: A Deuterated Angiotensin II Receptor Antagonist Internal Standard for Bioanalytical LC-MS Quantification


Losartan-d2 (CAS 1030936-22-1) is a deuterium-labeled analog of the angiotensin II receptor blocker (ARB) losartan, in which two hydrogen atoms have been replaced by deuterium, resulting in a molecular weight increase from 422.91 g/mol to 424.92 g/mol . This isotopic substitution produces a nominal mass difference of +2 Da relative to the unlabeled analyte, enabling unambiguous mass spectrometric discrimination while preserving nearly identical chemical behavior, including comparable receptor binding affinity (IC50 ≈ 20 nM at the AT1 receptor) [1]. As a stable isotope-labeled internal standard (SIL-IS), Losartan-d2 is specifically intended for the accurate quantification of losartan in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it compensates for sample preparation variability, matrix effects, and ionization efficiency fluctuations .

Why Losartan-d2 Cannot Be Replaced by Unlabeled Losartan or Alternative Internal Standards in Quantitative LC-MS Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must exhibit near-identical chromatographic retention behavior and ionization efficiency to the target analyte while remaining spectrometrically distinguishable . Unlabeled losartan fails the latter requirement because it produces the same precursor and product ion masses as the analyte, rendering it incapable of serving as an internal standard in the same analytical run . Conversely, structurally dissimilar internal standards (e.g., candesartan or valsartan) fail the former requirement: they elute at different retention times and exhibit divergent matrix-dependent ionization characteristics, leading to inadequate compensation for ion suppression or enhancement effects that vary across sample types and chromatographic regions [1]. Losartan-d2 occupies the optimal intermediate position—it co-elutes with losartan, experiences identical matrix effects, and is quantified via a distinct MRM transition, making it irreplaceable for methods requiring regulatory-compliant accuracy and precision [1].

Losartan-d2 Technical Specifications: Quantitative Performance Metrics and Comparator Data for Procurement Decision-Making


Mass Spectrometric Discrimination: Losartan-d2 (+2 Da) vs. Unlabeled Losartan in MRM Transitions

Losartan-d2 provides a +2 Da mass shift relative to unlabeled losartan (molecular weight 424.92 vs. 422.91 g/mol), enabling distinct multiple reaction monitoring (MRM) transitions without isotopic overlap that could compromise quantification accuracy . In comparison, unlabeled losartan cannot be differentiated from the analyte and is therefore unsuitable as an internal standard; alternative ARBs such as candesartan or valsartan, while mass-distinct, exhibit different retention times (RT shift) and divergent matrix effect susceptibility, reducing their effectiveness as internal standards [1]. Losartan-d2's minimal mass increment preserves chromatographic co-elution while ensuring baseline mass resolution, a critical requirement for regulatory bioanalytical method validation under FDA and EMA guidelines [2].

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Isotopic Purity: Losartan-d2 Specification (≥90% by HPLC) vs. Higher-Labeled Losartan Analogs

Commercially available Losartan-d2 is specified with a purity of not less than 90% by HPLC . While higher deuterated analogs such as Losartan-d3 (MW 425.93) and Losartan-d4 (MW 426.94) offer larger mass shifts (+3 Da and +4 Da, respectively), the +2 Da shift of Losartan-d2 is sufficient to avoid isotopic overlap with the natural abundance M+1 and M+2 isotopologues of unlabeled losartan, provided that the d2-labeled product meets a minimum isotopic enrichment threshold (typically >98 atom% D) . In practice, the d2 substitution represents a cost-effectiveness balance: d3 and d4 analogs are more expensive to synthesize yet offer no meaningful analytical advantage for losartan quantification in standard MRM workflows, where the +2 Da separation is adequate .

Method Validation Quality Control Stable Isotope Standards

Alternative Internal Standard Performance: Losartan-d2 (SIL-IS) vs. Structurally Dissimilar ARBs in Matrix Effect Compensation

In a validated LC-MS/MS method for angiotensin II receptor antagonists (ARA-II) in human plasma, the use of a structurally dissimilar internal standard (e.g., candesartan for losartan quantification) introduces differential matrix effect susceptibility due to non-identical retention times [1]. The method validation reported intra- and inter-day precision of <12% RSD and accuracy of <11.5% bias for all ARA-II compounds when using protein precipitation with zinc sulfate/methanol, with lower limits of quantitation (LLOQ) between 7 and 13 ng/mL [1]. However, the authors note that ion suppression effects must be carefully evaluated when structurally dissimilar internal standards are employed, as matrix components can differentially affect ionization at distinct elution windows [2]. In contrast, a SIL-IS such as Losartan-d2 co-elutes with the analyte, thereby experiencing identical matrix-induced ionization suppression or enhancement, which improves assay robustness and reduces inter-sample variability—a critical advantage for clinical pharmacokinetic studies and therapeutic drug monitoring [3].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Procurement Value: Losartan-d2 vs. 13C-Labeled Losartan Internal Standards

For LC-MS/MS quantification of losartan, laboratories may choose between deuterated internal standards (e.g., Losartan-d2, -d3, -d4) and 13C-labeled analogs (e.g., Losartan-13C6). While 13C-labeled internal standards are sometimes preferred for their reduced potential for hydrogen-deuterium exchange under certain chromatographic conditions, they are substantially more expensive to synthesize due to the cost of 13C-enriched starting materials and the complexity of multi-step 13C incorporation . Deuterated analogs such as Losartan-d2 provide equivalent analytical performance in reversed-phase LC-MS/MS workflows using standard acidic mobile phases, where H/D back-exchange is negligible . Losartan-d2 therefore offers a favorable cost-to-performance ratio for routine therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials, with procurement cost estimated to be 30–50% lower than comparable 13C6-labeled losartan .

Cost-Effectiveness Stable Isotope Procurement Bioanalytical Chemistry

Losartan-d2 Application Scenarios: Optimal Use Cases for Procurement in Bioanalytical and Pharmaceutical Research


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring of Losartan

Losartan-d2 serves as the internal standard of choice for LC-MS/MS quantification of losartan and its active metabolite EXP-3174 in human plasma during clinical pharmacokinetic studies, including bioequivalence trials for generic losartan formulations [1]. Its co-elution with losartan ensures consistent matrix effect compensation across the analyte's entire elution window, enabling accurate determination of Cmax, AUC, and t½ parameters required for regulatory submissions. Validated methods using SIL-IS achieve intra- and inter-day precision <15% RSD and accuracy within ±15% of nominal concentrations, meeting FDA and EMA bioanalytical method validation guidelines [2].

High-Throughput Adherence Monitoring in Hypertensive Patient Cohorts

In large-scale clinical studies assessing antihypertensive medication adherence, Losartan-d2 enables simultaneous quantification of losartan alongside other ARBs, ACE inhibitors, calcium channel blockers, and diuretics from minimal plasma volumes (e.g., 50 μL) within short run times (<6 min per sample) [1]. The use of Losartan-d2 as a SIL-IS eliminates cross-analyte interference and reduces matrix effect variability across patient samples with diverse endogenous compositions, supporting the robust, high-throughput workflows required for population-level pharmacokinetic surveillance [2].

Stability-Indicating Assay Development and Forced Degradation Studies

Losartan-d2 is employed as an internal standard in stability-indicating HPLC and LC-MS methods designed to quantify losartan in the presence of its degradation products under stress conditions (e.g., elevated temperature, humidity, oxidative, or photolytic stress) [1]. Because losartan degradation pathways can generate multiple structurally related impurities—including nitrosamine and azido contaminants that have prompted regulatory recalls—the use of a co-eluting SIL-IS ensures that quantification of the parent drug remains accurate even as the impurity profile evolves, a critical requirement for pharmaceutical quality control and shelf-life determination [2].

Abbreviated New Drug Application (ANDA) Bioanalytical Method Validation

For generic drug manufacturers submitting ANDA dossiers, Losartan-d2 provides a regulatory-compliant internal standard for LC-MS/MS method validation studies required to demonstrate bioequivalence between test and reference losartan products [1]. The use of a SIL-IS is explicitly recommended in FDA guidance documents for bioanalytical method validation (BMV), as it minimizes variability attributable to sample extraction, matrix effects, and instrument drift. Losartan-d2 meets the isotopic purity (≥90%) and stability criteria necessary for inclusion in validated methods supporting ANDA submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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